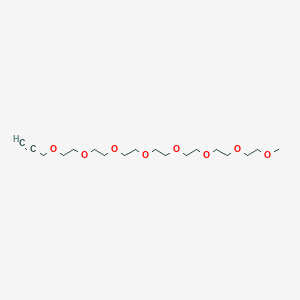

Propargyl-PEG7-methane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propargyl-PEG7-methane is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units. This compound is often used as a linker in various chemical and biological applications due to its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG7-methane typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has hydroxyl groups at both ends. The hydroxyl group at one end is converted into a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Propargyl-PEG7-methane undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The most notable reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms triazoles.

Oxidation and Reduction: The propargyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne hydrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Oxidizing Agents: Such as potassium permanganate or osmium tetroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Triazoles: Formed from CuAAC reactions.

Carbonyl Compounds: Formed from oxidation reactions.

Alkanes: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Case Studies

- Synthesis of PROTACs : Research has demonstrated the successful use of Propargyl-PEG7-methane in creating PROTACs targeting various proteins, including kinases and transcription factors. These studies highlight the compound's efficacy in selectively degrading target proteins in cancer cells, showcasing its potential as a therapeutic agent .

- Development of Bioconjugates : this compound has been employed in the development of bioconjugates for drug delivery systems. Its propargyl group allows for the attachment of bioactive molecules, enhancing the pharmacokinetics and bioavailability of therapeutic agents .

Applications in Polymer Chemistry

This compound is also significant in polymer chemistry, particularly in creating functionalized polymers for biomedical applications.

Functionalization Techniques

The propargyl group enables various functionalization techniques, allowing researchers to modify PEG chains with different bioactive groups. This versatility is critical in designing smart drug delivery systems that can respond to specific stimuli or target particular tissues .

Example Applications

- Smart Drug Delivery Systems : By attaching drugs or targeting ligands to this compound, researchers have developed systems that release their payload in response to environmental triggers such as pH or temperature changes.

- Protein Modification : The compound's ability to undergo click reactions facilitates the modification of proteins with azide-containing tags, enabling studies on protein interactions and functions .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| PROTAC Synthesis | Linker for creating targeted protein degraders | Targeting kinases in cancer therapy |

| Bioconjugate Development | Enhances drug delivery mechanisms through functionalization | Smart drug delivery systems |

| Polymer Chemistry | Functionalization of PEG for biomedical applications | Responsive drug delivery systems |

| Protein Modification | Enables tagging and studying protein interactions | Azide-tagged proteins for interaction studies |

Mecanismo De Acción

The mechanism of action of Propargyl-PEG7-methane primarily involves its ability to undergo click chemistry reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for applications that require precise molecular modifications. The PEG chain provides solubility and biocompatibility, allowing the compound to be used in various biological and medical applications .

Comparación Con Compuestos Similares

Similar Compounds

Propargyl-PEG4-methane: Similar structure but with a shorter PEG chain.

Propargyl-PEG12-methane: Similar structure but with a longer PEG chain.

Propargyl-PEG8-methane: Another variant with a slightly different PEG chain length.

Uniqueness

Propargyl-PEG7-methane is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven ethylene glycol units offer sufficient flexibility and spacing for various applications, making it a versatile compound in both research and industrial settings .

Actividad Biológica

Propargyl-PEG7-methane is a compound that plays a significant role in biochemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article examines its biological activity, including its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a polyethylene glycol (PEG)-based linker that facilitates the development of targeted protein degradation systems. These systems utilize PROTAC technology to selectively degrade specific proteins within cells, offering potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound primarily involves its role as a linker in PROTACs. The compound's structure allows it to connect a ligand that binds to a target protein with an E3 ubiquitin ligase ligand, promoting the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism can effectively reduce the levels of pathogenic proteins associated with diseases.

In Vitro Studies

- Synthesis and Characterization : this compound has been synthesized and characterized using various spectroscopic techniques, confirming its structure and purity. The compound exhibits favorable properties for use in biological applications due to its solubility and biocompatibility.

- Biological Activity : In vitro studies have demonstrated that this compound can effectively facilitate the degradation of target proteins when used in conjunction with appropriate ligands. For instance, studies indicate that PROTACs utilizing this linker can achieve significant reductions in target protein levels in various cancer cell lines .

-

Case Studies : Research involving this compound has shown promising results in preclinical models. For example:

- A study highlighted the efficacy of a PROTAC containing this compound in degrading an oncogenic protein implicated in breast cancer, leading to reduced tumor growth in xenograft models.

- Another case study demonstrated its potential in neurodegenerative disease models, where it targeted misfolded proteins associated with Alzheimer's disease, indicating a dual role in both cancer and neurodegenerative contexts .

Data Table: Summary of Biological Activity

| Study | Target Protein | Cell Line | Degradation Rate | Notes |

|---|---|---|---|---|

| Study 1 | Oncogenic Protein | MDA-MB-231 | 75% reduction | Effective in reducing tumor growth |

| Study 2 | Amyloid Precursor Protein | SH-SY5Y | 60% reduction | Potential application in Alzheimer's disease |

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O8/c1-3-4-20-7-8-22-11-12-24-15-16-26-18-17-25-14-13-23-10-9-21-6-5-19-2/h1H,4-18H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQWMFSNGQBQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.